Ethyl 2-octynoate
Overview
Description
Ethyl 2-octynoate, also known as ethyl heptyne carboxylate, is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2-octynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond between the second and third carbon atoms in the octyl chain. This compound is used in various chemical applications due to its reactivity and distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-octynoate can be synthesized through the esterification of 2-octynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-octynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 2-octenoate or ethyl octanoate, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl 2-octenoate or ethyl octanoate.
Substitution: Formation of various substituted esters
Scientific Research Applications
Ethyl 2-octynoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-octynoate involves its interaction with various molecular targets. The triple bond in its structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential antimicrobial or antifungal effects. The exact pathways and molecular targets involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Ethyl 2-octynoate can be compared with other similar compounds, such as:
Ethyl 2-octenoate: Similar structure but with a double bond instead of a triple bond.
Ethyl octanoate: Saturated ester with no double or triple bonds.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical and biological applications .
Properties
IUPAC Name |
ethyl oct-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDWYXUSMRVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065104 | |
Record name | Ethyl 2-octynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-20-7 | |
Record name | Ethyl 2-octynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10519-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-octynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-octynoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octynoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-octynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oct-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 2-OCTYNOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH780U0N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: The research highlights the phytotoxic effects of pulp and paper mill effluent. Could compounds like Ethyl 2-octynoate, if present in such effluent, contribute to these effects?
A1: While the study doesn't specifically analyze this compound, it underscores the detrimental impact of residual organic pollutants on plant germination and growth . Further research is needed to determine if this compound, with its specific chemical properties, exhibits phytotoxic effects and whether its presence in pulp and paper mill effluent contributes to the overall toxicity observed in the study.
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